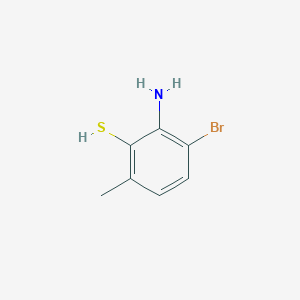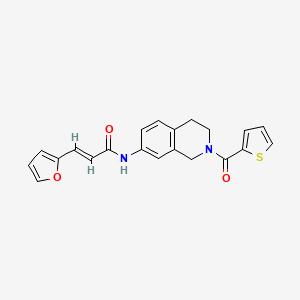![molecular formula C17H22N2O3S B2593091 4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile CAS No. 2097882-98-7](/img/structure/B2593091.png)
4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Piperidines and Related Compounds : A study detailed a new route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method allows for the enantioselective synthesis of several natural products, showcasing the versatility of piperidine derivatives in synthesizing complex alkaloids (Back & Nakajima, 2000).
Biological Activities
Antagonistic Properties : Research into 4-phenoxypiperidines revealed potent, conformationally restricted non-imidazole histamine H3 antagonists. This study suggests that piperidine derivatives can act as effective H3 receptor antagonists, highlighting their potential in treating histamine-related disorders (Dvorak et al., 2005).
Antibacterial Study : A study on N-substituted derivatives of a specific piperidin-4-yl compound exhibited moderate to significant antibacterial activity. This research emphasizes the importance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).
Analytical Techniques
- Mass Spectrometry Analysis : An analysis of a growth hormone secretagogue highlighted the importance of amide bond cleavage and gas-phase rearrangement in understanding the molecular structure and fragmentation patterns of piperidine-based compounds (Qin, 2002).
Structural and Synthesis Insights
- Sigma Receptor Ligands : Research into spiro[piperidines] and their binding properties to sigma receptors demonstrated that compounds with a cyano group in the spirocycle show high sigma receptor affinity and selectivity. These findings could be pivotal for the development of sigma receptor-targeted therapeutics (Maier & Wünsch, 2002).
Metabolic Pathways
- Metabolism of Novel Antidepressants : A detailed study on the oxidative metabolism of Lu AA21004, a novel antidepressant, involving piperazine derivatives, provided insights into the enzymatic pathways responsible for its metabolism. This study underscores the significance of understanding metabolic pathways in drug development (Hvenegaard et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Piperidin-4-yl Compounds : The synthesis and crystal structure analysis of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed its crystal class and molecular geometry, providing valuable information for the design of molecules with desired properties (Prasad et al., 2008).
Propiedades
IUPAC Name |
4-[3-(2-methylpropylsulfonyl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-4-3-9-19(11-16)17(20)15-7-5-14(10-18)6-8-15/h5-8,13,16H,3-4,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEIESLTVRGBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Methylpropanesulfonyl)piperidine-1-carbonyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593008.png)
![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)

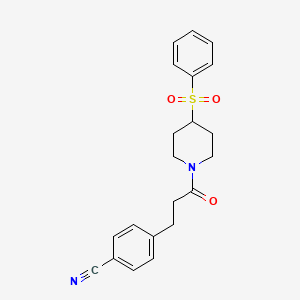
![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)

![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)
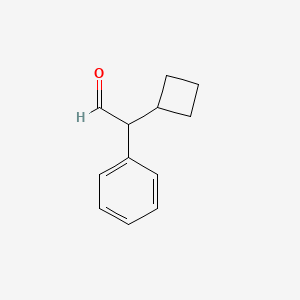
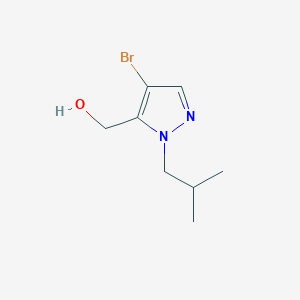
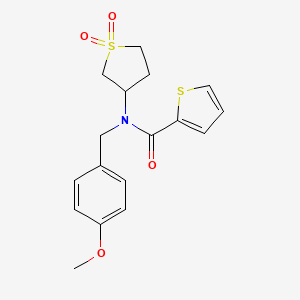
![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-cyclobutylnicotinamide](/img/structure/B2593026.png)

